molecular formula C11H10ClNO B2503473 2-Chloro-6-ethoxyquinoline CAS No. 1339909-31-7

2-Chloro-6-ethoxyquinoline

Cat. No.: B2503473
CAS No.: 1339909-31-7
M. Wt: 207.66
InChI Key: FTPKBRMXERGXHP-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxyquinoline is a useful research compound. Its molecular formula is C11H10ClNO and its molecular weight is 207.66. The purity is usually 95%.
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Scientific Research Applications

Chemosensing Applications

  • Fluorescence Response to Metal Ions: 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized for its selective response to Cd2+ ions over other metal ions through a significant increase in fluorescence. This compound may be valuable for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).

Synthesis and Chemical Behavior

  • Intermediate in Chemical Synthesis: Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate is an important compound used in various chemical conversions, indicating the role of chloro-ethoxyquinoline derivatives in synthetic chemistry (Guo Hui, 1991).
  • Precursor for Anticancer Agents: 4-Chloroquinolines, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are key synthetic precursors for producing anticancer, anti-malarial, antidiabetic, and antiviral agents. They have been used in the synthesis of irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases (Mao et al., 2014).

Antioxidant Properties and Applications

  • Antioxidant in Animal Feed: Ethoxyquin, a derivative of 2-Chloro-6-ethoxyquinoline, is extensively used in animal feed to protect against lipid peroxidation. Although it cannot be used in human food (except spices), its presence in animal feed can lead to indirect human exposure through farmed fish, poultry, and eggs (Blaszczyk et al., 2013).

Antimicrobial and Radical-Scavenging Activity

  • Antimicrobial and Radical-Scavenging Activity: Novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant ABTS radical-scavenging activity and antimicrobial properties against various bacterial and fungal species (Tabassum et al., 2014).

Synthesis and Characterization

  • Regioselective Preparation and Characterization: The preparation and characterization of 2-chloro-4-ethoxy-quinoline, an intermediate used for synthesizing various quinolones, have been described. This work highlights the importance of chloro-ethoxyquinoline derivatives in regioselective synthesis (Vontobel et al., 2020).

Mechanism of Action

While the specific mechanism of action for 2-Chloro-6-ethoxyquinoline is not mentioned in the search results, quinoline derivatives have been used as bioactive molecules in the development of anticancer, antimalarial, and antimicrobial drugs .

Safety and Hazards

The safety information for 2-Chloro-6-ethoxyquinoline includes several hazard statements: H303, H315, H319, H333, H335 . These indicate potential hazards related to ingestion, skin and eye irritation, and respiratory irritation .

Future Directions

The recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in the development and study of these compounds.

Properties

IUPAC Name

2-chloro-6-ethoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO/c1-2-14-9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPKBRMXERGXHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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